molecular formula C24H20N4O4 B2564113 N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 899985-77-4

N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2564113
CAS No.: 899985-77-4
M. Wt: 428.448
InChI Key: KTPMUQMBWWYTLG-UHFFFAOYSA-N
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Description

N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a chromene core, a morpholinopyridazinyl group, and a carboxamide moiety, which together contribute to its diverse chemical reactivity and biological activity.

Scientific Research Applications

Synthetic Chemistry and Antioxidant Activity

Synthetic Protocols for Chromenones : Chromenones, which share a core similarity with the compound , are pivotal in synthesizing secondary metabolites of pharmacological significance. Notably, synthetic protocols, including Suzuki coupling and reactions of 3-formylcoumarin, facilitate the creation of these biologically active chromenones. Such methodologies underscore the compound's relevance in generating pharmacologically essential derivatives through efficient synthetic routes (Mazimba, 2016).

Antioxidant Capacity Assays : The study of antioxidants, crucial for food engineering, medicine, and pharmacy, involves various tests to determine antioxidant activity. These assays, including ORAC and ABTS, are pivotal for assessing the antioxidant capacity of complex samples, offering insights into the chemical reactions underlying these assays. Such evaluations are critical for understanding the antioxidant properties of compounds, including derivatives of N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide (Munteanu & Apetrei, 2021).

Pharmaceutical Applications

Central Nervous System (CNS) Acting Drugs : Heterocycles, including morpholine derivatives, play a crucial role in synthesizing CNS active drugs. The structural diversity of these compounds, featuring nitrogen and oxygen in their rings, contributes significantly to their pharmacological profiles. This insight into functional chemical groups presents opportunities for developing novel CNS drugs with minimized adverse effects, highlighting the compound's potential role in advancing CNS pharmacology (Saganuwan, 2017).

Anticancer and Antitubercular Activity : Derivatives of pyridazinone and morpholine have been explored for their anticancer and antitubercular activities, demonstrating the structural versatility and therapeutic potential of these compounds. Such studies indicate the relevance of this compound analogs in designing new therapeutic agents with specific activity against cancer and tuberculosis, furthering the search for more effective and less toxic treatments (Asif, 2014; Asif, 2016).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Chromene Core: The chromene core can be synthesized via a Pechmann condensation reaction, where a phenol reacts with a β-keto ester in the presence of a strong acid catalyst.

    Introduction of the Morpholinopyridazinyl Group: The morpholinopyridazinyl group is introduced through a nucleophilic substitution reaction. This involves the reaction of a halogenated pyridazine with morpholine under basic conditions.

    Coupling Reaction: The final step involves coupling the morpholinopyridazinyl group with the chromene core. This is typically achieved through an amide bond formation reaction, using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the chromene core, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the chromene core, converting it to a hydroxyl group.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

  • **Ox

Properties

IUPAC Name

N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O4/c29-23(19-15-17-4-1-2-7-21(17)32-24(19)30)25-18-6-3-5-16(14-18)20-8-9-22(27-26-20)28-10-12-31-13-11-28/h1-9,14-15H,10-13H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTPMUQMBWWYTLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=CC5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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